

In-Depth Technical Guide: Structural Elucidation and Characterization of CAS 81569-25-7

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Compound of Interest

Compound Name: *Methyl 2-amino-5-isopropylthiazole-4-carboxylate*

Cat. No.: *B1297937*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 81569-25-7 is Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. This document provides a comprehensive technical overview of its structural elucidation and characterization. 2-Aminothiazoles are a well-established class of heterocyclic compounds with a broad range of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.^[1] Derivatives of this class have shown potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.^{[1][2]} This guide summarizes the available spectroscopic and structural data, outlines detailed experimental protocols for its synthesis and analysis, and presents visualizations to aid in understanding its chemical properties.

Structural Elucidation

The definitive structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Physicochemical Properties

Property	Value	Reference
CAS Number	81569-25-7	
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	
Molecular Weight	200.26 g/mol	
Appearance	Pale-yellow crystalline solid	[3]
Melting Point	423-425 K (150-152 °C)	[3]

Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals confirming the presence of the isopropyl, methyl ester, and thiazole ring protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
1.27	Doublet (d)	6H	(CH ₃) ₂ CH-	[3]
3.87	Singlet (s)	3H	-OCH ₃	[3]
4.05	Heptet (hept)	1H	(CH ₃) ₂ CH-	[3]
Amine Protons	Broad Singlet	2H	-NH ₂	

Note: The chemical shift for the amine protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum corroborates the carbon framework of the molecule. While a specific spectrum for the title compound is not readily available in the searched literature, data from a closely related derivative, methyl-5-isopropyl-2-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)thiazole-4-carboxylate, allows for the estimation of chemical shifts.[4]

Estimated Chemical Shift (δ , ppm)	Assignment
~24	(CH ₃) ₂ CH-
~28	(CH ₃) ₂ CH-
~52	-OCH ₃
~110	Thiazole C4
~153	Thiazole C5
~158	Thiazole C2
~162	C=O (ester)

While a specific mass spectrum for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate was not found in the initial searches, the expected molecular ion peak [M]⁺ would be at m/z 200, corresponding to its molecular weight. The fragmentation pattern of 2-aminothiazole derivatives typically involves cleavage of the side chains and fragmentation of the thiazole ring.

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group
~3400-3200	N-H stretching (amine)
~2970	C-H stretching (aliphatic)
~1700	C=O stretching (ester)
~1620	N-H bending (amine)
~1550	C=N stretching (thiazole ring)

X-ray Crystallography

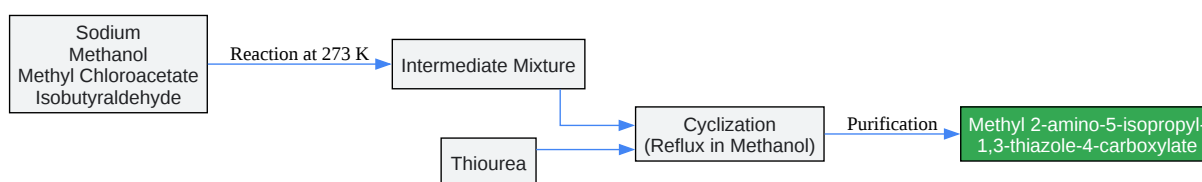
A single-crystal X-ray diffraction study has been conducted on Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.[3] The study revealed that the compound crystallizes to form a supramolecular network based on N—H...N hydrogen-bonded centrosymmetric dimers, which

are further linked by N—H···O contacts.[3] This detailed structural information confirms the connectivity and conformation of the molecule in the solid state.

Experimental Protocols

Synthesis

A detailed synthesis protocol for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been reported.[3] The following is a summary of the experimental procedure:



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A simplified workflow for the synthesis of the title compound.

Procedure:

- A solution is prepared by reacting sodium metal with dry methanol.
- To this solution, methyl chloroacetate and isobutyraldehyde are added, and the mixture is stirred vigorously at 273 K (0 °C).
- The resulting intermediate mixture is then treated with thiourea.
- The reaction mixture is heated to reflux for 4 hours.
- After cooling, the product is isolated and purified, yielding pale-yellow crystals.[3]

Characterization Methods

- Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- ^1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire the proton-decoupled ^{13}C NMR spectrum on the same instrument.
- Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can be used.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum. The data will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a pellet.
- Analysis: Acquire the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

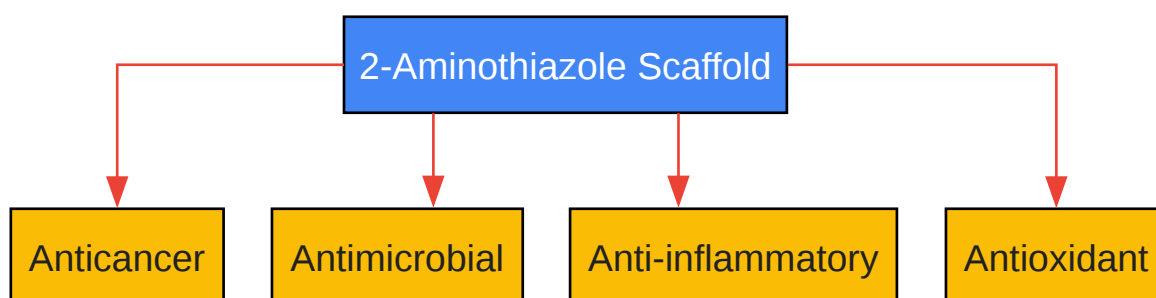
Biological Activity

While specific biological activity data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is limited in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore with a wide range of biological activities.^[1] Derivatives of 2-aminothiazole have been reported to exhibit:

- Anticancer Activity: Many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines.^[1]
- Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal properties.
- Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects.

- Antioxidant Activity: Some 2-aminothiazole compounds have been shown to possess radical scavenging properties.[2]

Further research is required to determine the specific biological profile and potential therapeutic applications of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The structural information provided in this guide can serve as a foundation for such investigations, including in silico modeling and in vitro screening.



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Reported biological activities of the 2-aminothiazole scaffold.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and characterization of CAS 81569-25-7, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The combination of spectroscopic data and X-ray crystallography provides a clear and unambiguous structural assignment. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound. While specific biological data for this molecule is yet to be extensively reported, its structural class suggests potential for further investigation in drug discovery programs.

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